molecular formula C13H19FN2 B1463287 (1-Benzyl-3-fluoro-3-piperidyl)methanamine CAS No. 1185749-68-1

(1-Benzyl-3-fluoro-3-piperidyl)methanamine

Cat. No. B1463287
CAS RN: 1185749-68-1
M. Wt: 222.3 g/mol
InChI Key: RCHUWSZENOUOPP-UHFFFAOYSA-N
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Description

“(1-Benzyl-3-fluoro-3-piperidyl)methanamine” is a chemical compound with the CAS number 1185749-68-1 . It is used for experimental and research purposes .


Synthesis Analysis

The synthesis of “(1-Benzyl-3-fluoro-3-piperidyl)methanamine” can be achieved from 3-Piperidinemethanamine, 3-fluoro-1-(phenylmethyl)-, 2,2,2-trifluoroacetate (1:1) .


Molecular Structure Analysis

The molecular formula of “(1-Benzyl-3-fluoro-3-piperidyl)methanamine” is C13H19FN2 . The molecular weight is 222.3 .

Scientific Research Applications

Biased Agonists for Serotonin Receptors

Research on derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine has highlighted their potential as "biased agonists" of serotonin 5-HT1A receptors. These compounds demonstrate a preference for ERK1/2 phosphorylation over other signal transduction pathways, showing high receptor affinity and selectivity, which suggests they could be promising candidates for antidepressant drugs. The synthesis of these compounds involves a detailed understanding of receptor pharmacology and aims to develop treatments with fewer side effects by targeting specific receptor subtypes or signaling pathways. The study by Sniecikowska et al. (2019) is particularly relevant in this context, as it provides insight into the pharmacological profile and therapeutic potential of these compounds (Sniecikowska et al., 2019).

Radiolabeled Ligands for Neuroimaging

The development and evaluation of piperidyl and pyrrolidyl benzilates, as explored in studies like that by Skaddan et al. (2000), involve synthesizing compounds for use as in vivo ligands for muscarinic acetylcholine receptors. This research aims at creating radiolabeled compounds that can serve as probes for neuroimaging, facilitating the study of neurotransmitter systems in living organisms. Such compounds have applications in diagnosing and researching neurological conditions and understanding receptor dynamics in the brain (Skaddan et al., 2000).

Synthesis and Reactivity Studies

Research into the synthesis and reactivity of fluorinated aziridines, as conducted by Verniest et al. (2007), provides foundational knowledge for chemists working with fluorinated organic compounds. Such studies not only contribute to the field of organic synthesis but also open up possibilities for creating novel compounds with specific biological activities. The distinct reactivity patterns of mono- and difluoroaziridines underscore the importance of understanding compound behavior for the development of new pharmaceuticals or materials (Verniest et al., 2007).

Safety and Hazards

Safety data sheets for “(1-Benzyl-3-fluoro-3-piperidyl)methanamine” are available for viewing and download . These sheets provide important information about the safe handling and potential hazards of the compound.

Future Directions

The future directions of “(1-Benzyl-3-fluoro-3-piperidyl)methanamine” are not specified in the sources retrieved. As it is used for experimental and research purposes , it may be subject to ongoing studies and developments in the field of chemistry.

properties

IUPAC Name

(1-benzyl-3-fluoropiperidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c14-13(10-15)7-4-8-16(11-13)9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHUWSZENOUOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678329
Record name 1-(1-Benzyl-3-fluoropiperidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185749-68-1
Record name 1-(1-Benzyl-3-fluoropiperidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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